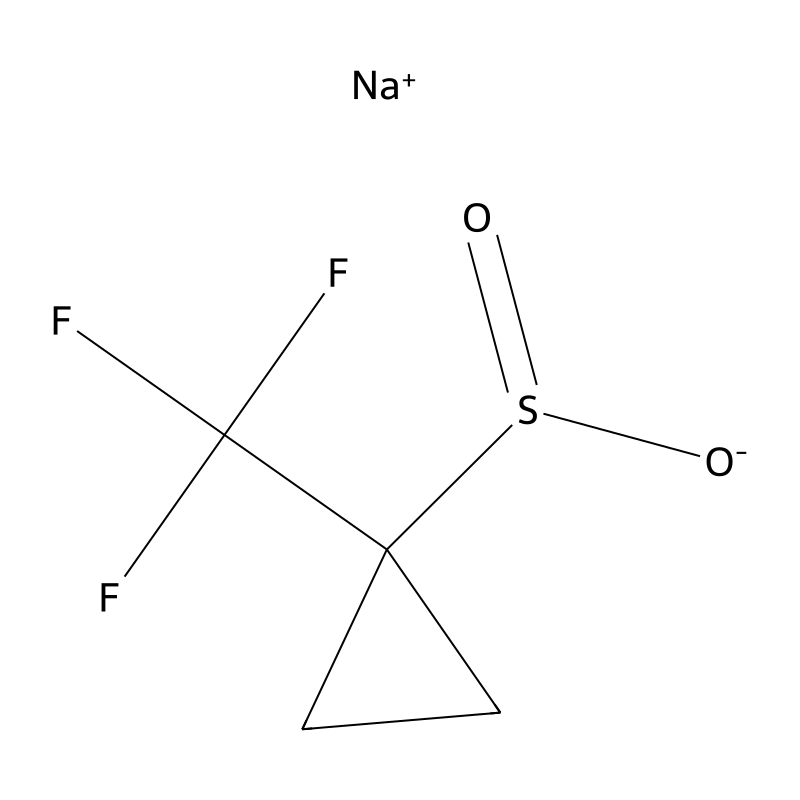Sodium 1-(trifluoromethyl)cyclopropanesulfinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Sodium 1-(trifluoromethyl)cyclopropanesulfinate, also known as Baran TFCS-Na reagent, has emerged as a valuable tool in scientific research due to its remarkable ability to activate C-H bonds. C-H activation is a fundamental step in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Traditionally, C-H activation has relied on harsh reaction conditions or expensive metal catalysts. Sodium 1-(trifluoromethyl)cyclopropanesulfinate offers a unique advantage by facilitating C-H activation under milder conditions with high efficiency and selectivity [].
Applications in Organic Synthesis
Research has explored the utility of Sodium 1-(trifluoromethyl)cyclopropanesulfinate in various organic synthesis reactions. One prominent application involves the trifluoromethylation of aromatic and heteroaromatic compounds. The trifluoromethyl group (CF3) is a valuable functional group in medicinal chemistry due to its enhanced metabolic stability and lipophilicity. Sodium 1-(trifluoromethyl)cyclopropanesulfinate serves as a precursor for reactive trifluoromethyl copper species, which can efficiently install the CF3 group onto aromatic rings [].
Another area of application lies in the synthesis of fluorinated ketones. Here, Sodium 1-(trifluoromethyl)cyclopropanesulfinate facilitates the ring-opening trifluoromethylation of cyclopropanols, providing a straightforward route to valuable fluorinated ketones []. Researchers have also demonstrated the effectiveness of this reagent in diverse C-H functionalization reactions, enabling the introduction of various functional groups onto organic molecules with high regioselectivity.
Sodium 1-(trifluoromethyl)cyclopropanesulfinate is a specialized chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, along with a sulfinic acid moiety. This compound is notable for its unique structural features, which confer distinct reactivity and properties. It is primarily utilized in organic synthesis, particularly in the field of fluorinated compounds.
- Ring-opening trifluoromethylation: This reaction involves the cleavage of the cyclopropane ring to yield β-trifluoromethyl ketones .
- C-C bond formation: The compound can facilitate carbon-carbon bond formation through its reactivity in nucleophilic substitution reactions .
While specific biological activity data for sodium 1-(trifluoromethyl)cyclopropanesulfinate is limited, compounds with similar structures often exhibit notable biological properties, including potential applications in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can be advantageous in drug design.
Sodium 1-(trifluoromethyl)cyclopropanesulfinate can be synthesized through various methods:
- From cyclopropanol intermediates: One common method involves the two-step conversion of carboxylic esters into distally fluorinated ketones via cyclopropanol intermediates. This process utilizes sodium 1-(trifluoromethyl)cyclopropanesulfinate as a key reagent .
- Fluoroalkylation reactions: The compound can also be generated through fluoroalkylation reactions involving other sulfinate salts and appropriate substrates .
Sodium 1-(trifluoromethyl)cyclopropanesulfinate has several applications in synthetic organic chemistry:
- Fluoroalkylating agent: It is primarily used for introducing trifluoromethyl groups into organic molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
- Catalyst: The compound can act as a catalyst in various organic transformations, enhancing reaction efficiency and selectivity .
Interaction studies involving sodium 1-(trifluoromethyl)cyclopropanesulfinate focus on its reactivity with different substrates and its role in facilitating fluoroalkylation. These studies help elucidate the mechanisms by which this compound operates in synthetic pathways and its potential interactions with biological systems.
Several compounds share structural similarities with sodium 1-(trifluoromethyl)cyclopropanesulfinate, each exhibiting unique properties and reactivities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sodium triflinate | Trifluoromethyl group attached to a different carbon framework | Precursor for trifluoromethyl copper species |
| Sodium 1,1-difluoroethanesulfinate | Difluoroalkyl group instead of trifluoromethyl | Different reactivity profiles in fluoroalkylation |
| Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate | Contains a bromophenyl substituent | Potential applications in targeted synthesis due to bromine's reactivity |
Sodium 1-(trifluoromethyl)cyclopropanesulfinate stands out due to its specific cyclopropane structure, which influences its reactivity and applications compared to these other compounds. Its ability to facilitate unique transformations makes it particularly valuable in synthetic chemistry.








